Diethylcarbamazine citrate

描述

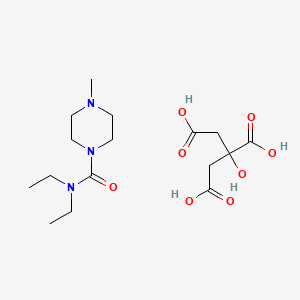

枸橼酸二乙胺卡巴嗪是一种合成的有机化合物,主要用作驱虫剂。 它对治疗各种丝虫感染有效,包括淋巴丝虫病、热带肺嗜酸性粒细胞增多症和罗阿丝虫病 . 该化合物以其靶向微丝蚴的能力而闻名,微丝蚴是丝虫的幼虫形式,使其成为这些感染流行地区的关键药物 .

准备方法

合成路线和反应条件: 枸橼酸二乙胺卡巴嗪由 4-甲基哌嗪合成。合成过程涉及在受控条件下将 4-甲基哌嗪与二乙基氨基甲酰氯反应,生成二乙胺卡巴嗪。 然后将该中间体与柠檬酸反应,生成枸橼酸二乙胺卡巴嗪 .

工业生产方法: 在工业环境中,枸橼酸二乙胺卡巴嗪的生产涉及使用类似反应途径的大规模合成。 该过程包括通过结晶和过滤纯化最终产品,以确保高纯度并符合药典标准 .

化学反应分析

反应类型: 枸橼酸二乙胺卡巴嗪会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变分子内的官能团,改变其药理特性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在取代反应中使用卤代烷和酰氯之类的试剂.

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成羧酸,而还原会导致形成胺 .

科学研究应用

Therapeutic Applications

1. Treatment of Lymphatic Filariasis

- Diethylcarbamazine citrate is the drug of choice for lymphatic filariasis, a debilitating disease that can lead to severe complications like elephantiasis. The standard regimen involves administering 6 mg/kg body weight over a 12-day period .

2. Mass Drug Administration (MDA)

- The World Health Organization recommends mass drug administration strategies using this compound combined with albendazole to reduce the prevalence of filariasis in endemic regions. Studies indicate that three rounds of MDA can decrease microfilaremia rates significantly .

3. Fortified Salt Delivery

- Recent innovations include the use of this compound-fortified salt as a preventive measure against lymphatic filariasis. This method has shown promising results in reducing microfilaria prevalence in various countries, including Tanzania and Haiti .

Table 1: Efficacy of this compound in Various Studies

| Study Location | Intervention | Prevalence Reduction (%) | Year |

|---|---|---|---|

| Madang, Papua New Guinea | MDA with DEC + Albendazole | 94% (from 18.6% to 1.3%) | 2008 |

| Tanzania | DEC-fortified salt (0.33%) | 99.9% after one year | 2022 |

| Haiti | DEC-fortified salt (0.34%) | Significant reduction over 415 days | 1966-1967 |

Case Studies

Case Study 1: Papua New Guinea

A study conducted in rural villages assessed the impact of three rounds of mass drug administration with this compound combined with albendazole. Results showed a dramatic decrease in microfilaremia rates from 18.6% to just 1.3% after the third round .

Case Study 2: Tanzania

In Tanzania, a trial using this compound-fortified salt demonstrated a microfilaria clearance rate of 92%, with sustained reductions observed over time compared to traditional tablet forms .

作用机制

枸橼酸二乙胺卡巴嗪主要通过靶向微丝蚴起作用。 确切的机制尚不完全清楚,但据信它会干扰寄生虫的花生四烯酸代谢,使微丝蚴更容易受到宿主免疫系统的吞噬作用 . 这种作用不会直接杀死寄生虫,而是使它们更容易受到宿主固有免疫反应的影响 .

类似化合物:

伊维菌素: 另一种用于治疗盘尾丝虫病(河盲症)和其他寄生虫感染的驱虫剂.

阿苯达唑: 一种广谱驱虫剂,用于治疗各种寄生虫感染.

比较:

枸橼酸二乙胺卡巴嗪与伊维菌素: 虽然两种化合物对丝虫感染都有效,但由于伊维菌素的疗效和安全性更高,因此更适合用于治疗盘尾丝虫病.

枸橼酸二乙胺卡巴嗪与阿苯达唑: 枸橼酸二乙胺卡巴嗪对丝虫感染更具特异性,而阿苯达唑对各种寄生虫的活性范围更广.

枸橼酸二乙胺卡巴嗪仍然是抗击丝虫病的独特而必不可少的化合物,尤其是在这些感染流行的地区。其特殊的作用机制和靶向疗效使其成为全球卫生倡议中的宝贵工具。

相似化合物的比较

Ivermectin: Another anthelmintic agent used for treating onchocerciasis (river blindness) and other parasitic infections.

Albendazole: A broad-spectrum anthelmintic used for treating various parasitic worm infections.

Comparison:

Diethylcarbamazine Citrate vs. Ivermectin: While both compounds are effective against filarial infections, ivermectin is preferred for onchocerciasis due to its higher efficacy and safety profile.

This compound vs. Albendazole: this compound is more specific for filarial infections, whereas albendazole has a broader spectrum of activity against various parasitic worms.

This compound remains a unique and essential compound in the fight against filarial diseases, particularly in regions where these infections are prevalent. Its specific mechanism of action and targeted efficacy make it a valuable tool in global health initiatives.

生物活性

Diethylcarbamazine citrate (DEC) is a synthetic organic compound primarily used in the treatment of lymphatic filariasis, caused by parasitic nematodes such as Wuchereria bancrofti and Brugia malayi. Its biological activity is characterized by its anthelmintic properties, which involve complex interactions with the host's immune system and specific biochemical pathways. This article explores the mechanisms of action, effectiveness in clinical settings, and relevant case studies surrounding DEC.

The precise mechanisms by which DEC exerts its effects remain partially understood. However, several key actions have been identified:

- Phagocytosis Sensitization : DEC sensitizes microfilariae to phagocytosis by host immune cells, particularly macrophages and neutrophils .

- Arachidonic Acid Pathway : DEC inhibits the arachidonic acid metabolic pathway, impacting both the lipoxygenase and cyclooxygenase pathways. This results in decreased levels of inflammatory mediators such as prostaglandins and leukotrienes .

- Platelet Activation : The drug promotes platelet-mediated clearance of microfilariae through the release of excretory antigens, leading to immobilization and subsequent destruction of the parasites .

Pharmacokinetics

DEC is well absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The elimination half-life ranges from 10 to 12 hours. Notably, alkalinization of urine can prolong the half-life by reducing renal excretion .

Efficacy in Clinical Studies

Numerous studies have highlighted DEC's effectiveness in reducing microfilaremia rates:

- A study involving tea workers showed that a regimen of 72 mg/kg over 21 days resulted in a 51.6% clearance rate of microfilaremic individuals five years post-treatment .

- In a mass drug administration (MDA) program in Brazil, DEC combined with albendazole led to a dramatic decrease in microfilaremia from 18.6% to 1.3% after three rounds of treatment, demonstrating a 94% reduction .

Case Studies

Case Study 1: Long-term Effects on Microfilaraemia

A follow-up study conducted five years after treatment with DEC revealed that while many individuals became amicrofilaraemic, some retained low levels of microfilariae, likely due to reinfection or survival of female worms .

Case Study 2: Mass Drug Administration Impact

In rural villages near Madang, three rounds of MDA with DEC plus albendazole significantly reduced infection rates and circulating filarial antigen levels. The compliance rate for treatment was approximately 72.9%, indicating effective community health strategies .

Adverse Reactions

Adverse reactions to DEC can occur, typically manifesting as mild side effects such as fever or malaise. More severe reactions may arise from the Mazzotti reaction, particularly in individuals with onchocerciasis. Recent studies have linked these reactions to pro-inflammatory cytokines like IL-6 and TNF .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Primary Use | Treatment of lymphatic filariasis |

| Mechanisms of Action | Phagocytosis sensitization; inhibition of arachidonic acid pathway |

| Pharmacokinetics | Peak concentration: 1-2 hours; Half-life: 10-12 hours |

| Efficacy | Significant reduction in microfilaremia rates post-treatment |

| Adverse Reactions | Mild side effects; potential severe reactions (Mazzotti reaction) |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying DEC in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for its precision and specificity. For instance, a stability-indicating RP-HPLC method validated per ICH guidelines can simultaneously quantify DEC alongside other active ingredients, with accuracy data demonstrating >98% recovery . For resource-limited settings, a low-tech colorimetric method using medicated salt samples has been validated with a limit of detection (LOD) of 0.5 mg/g, suitable for field studies .

Q. What standard specifications and quality control parameters are critical for DEC tablets?

Pharmacopeial standards require DEC tablets to contain 95–105% of the labeled dose. Key parameters include dissolution rate (≥80% in 45 minutes using the paddle method), hygroscopicity control, and identification via Reinecke salt precipitation . Residual solvents and impurities must comply with ICH Q3 guidelines, validated through mass spectrometry or HPLC .

Q. How should researchers design in vivo studies to evaluate DEC’s antifilarial efficacy?

Preclinical studies often use albino rats infected with Setaria equina microfilariae. Dosing regimens (e.g., 50 mg/kg/day for 7 days) should be optimized based on microfilarial clearance rates, with ethical approval from institutional committees (e.g., CEP/IAM/FIOCRUZ protocols). Statistical analysis via linear regression in SPSS or EpiInfo ensures robust evaluation of dose-response relationships .

Advanced Research Questions

Q. How can DEC’s pharmacokinetic limitations be addressed through advanced drug delivery systems?

Solid lipid nanoparticles (SLNs) loaded with DEC citrate enhance lymphatic targeting and bioavailability. Optimization using Box-Behnken experimental design (factors: lipid concentration, surfactant ratio) improves entrapment efficiency (>85%) and sustained release (>24 hours) . In vivo studies in rodent models confirm enhanced microfilarial reduction compared to free DEC .

Q. What molecular mechanisms underlie DEC’s interaction with neurotransmitter receptors?

DEC acts as a weak cholinergic antagonist, reversibly inhibiting acetylcholine responses at concentrations >10⁻³ M in Ascaris somatic muscle. Electrophysiological studies using GABA agonists (e.g., piperazine) reveal DEC’s lack of GABAergic activity, suggesting specificity for nicotinic receptors . Conformational dynamics studies via ¹³C solid-state NMR and DFT calculations further show DEC’s ethyl groups exhibit slow exchange dynamics, influencing receptor binding .

Q. How can researchers resolve contradictions in DEC’s stability data under varying storage conditions?

Stability-indicating methods (e.g., RP-HPLC with photodiode array detection) identify degradation products under accelerated conditions (40°C/75% RH). Forced degradation studies reveal DEC’s susceptibility to oxidation, requiring antioxidant additives in formulations. Long-term stability data (≥24 months) must adhere to ICH Q1A guidelines, with statistical validation using ANOVA for batch variability .

Q. What strategies improve DEC’s efficacy against drug-resistant filarial strains?

Combinatorial therapy with ivermectin or albendazole is recommended. In vitro microfilarial motility assays and genomic sequencing of Wuchereria bancrofti isolates can identify resistance markers (e.g., β-tubulin mutations). Synergistic effects are quantified via isobolographic analysis, with dose adjustments validated through Monte Carlo simulations .

Q. Methodological Considerations

Q. How should researchers validate computational models for DEC’s conformational dynamics?

Gauge-including projector augmented wave (GIPAW) DFT calculations, correlated with variable-temperature ¹³C MAS NMR, can predict DEC’s crystal structure conformers (70:30 ratio at 293 K vs. 235 K). Validation requires RMSD <0.5 Å between experimental and simulated chemical shifts .

Q. What statistical approaches are optimal for analyzing DEC’s dose-response data in clinical trials?

Mixed-effects linear regression models (e.g., SPSS) account for inter-patient variability. For non-linear kinetics, population pharmacokinetic modeling (NONMEM) with Bayesian forecasting improves dosing precision. Significance thresholds (α=0.05) must adjust for multiple comparisons using Bonferroni correction .

Q. Ethical and Regulatory Guidelines

属性

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O.C6H8O7, C16H29N3O8 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-89-1 (Parent) | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045555 | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/, It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia., Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

1642-54-2, 16354-46-4 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylcarbamazine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC152050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS1Z389K8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

286 to 289 °F (EPA, 1998), 141-143 °C | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。